molecular formula C8H9ClO3S B020076 (4-Methoxyphenyl)methanesulfonyl chloride CAS No. 110661-59-1

(4-Methoxyphenyl)methanesulfonyl chloride

Cat. No.: B020076
CAS No.: 110661-59-1
M. Wt: 220.67 g/mol
InChI Key: VEFXSKSTBDKZFF-UHFFFAOYSA-N
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Description

AGN 192024, also known as Bimatoprost, is a synthetic prostamide analog. It is primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. Bimatoprost is also known for its ability to enhance eyelash growth, making it a popular ingredient in cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AGN 192024 involves several steps, starting from prostaglandin F2α. The key steps include the conversion of prostaglandin F2α to its ethyl amide derivative, followed by selective reduction and esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, along with reagents like sodium borohydride for reduction and ethyl chloroformate for esterification .

Industrial Production Methods

Industrial production of AGN 192024 follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification. The production also adheres to stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

AGN 192024 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted amides .

Scientific Research Applications

AGN 192024 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying prostamide analogs and their chemical properties.

    Biology: AGN 192024 is used in research on cellular signaling pathways and receptor interactions.

    Medicine: It is extensively studied for its therapeutic effects in treating glaucoma and ocular hypertension. Additionally, its role in promoting eyelash growth is a subject of cosmetic research.

    Industry: AGN 192024 is used in the formulation of ophthalmic solutions and cosmetic products.

Mechanism of Action

AGN 192024 exerts its effects by mimicking the action of prostaglandin F2α. It binds to prostamide receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is crucial for its therapeutic effects in treating glaucoma and ocular hypertension. Additionally, AGN 192024 stimulates the growth phase of the eyelash hair cycle, promoting longer and thicker eyelashes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AGN 192024

AGN 192024 is unique due to its dual application in both medical and cosmetic fields. Its ability to promote eyelash growth sets it apart from other prostaglandin analogs, making it a versatile compound in both therapeutic and cosmetic industries .

Properties

IUPAC Name

(4-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFXSKSTBDKZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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